molecular formula C9H8N2O2 B1629863 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid CAS No. 478149-14-3

1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

Cat. No. B1629863
CAS RN: 478149-14-3
M. Wt: 176.17 g/mol
InChI Key: OZJHMIHJOVLYDQ-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H8N2 . It is a black liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrrolo[2,3-c]pyridine is represented by the linear formula C8H8N2 . The molecule consists of a pyrrolopyridine core with a methyl group attached .


Physical And Chemical Properties Analysis

1-methyl-1H-pyrrolo[2,3-c]pyridine is a black liquid at room temperature . It has a molecular weight of 176.17 g/mol .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, some pyrrolopyridine derivatives have been found to exhibit potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . Therefore, they could potentially be used in cancer therapy .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include measures for prevention, response, storage, and disposal .

properties

IUPAC Name

1-methylpyrrolo[2,3-c]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)10-5-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJHMIHJOVLYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=NC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621964
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

CAS RN

478149-14-3
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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